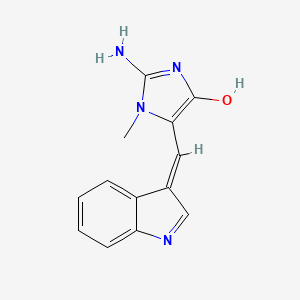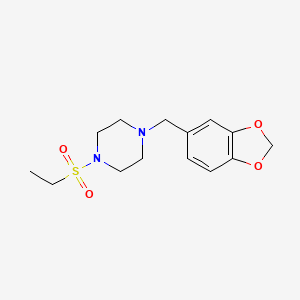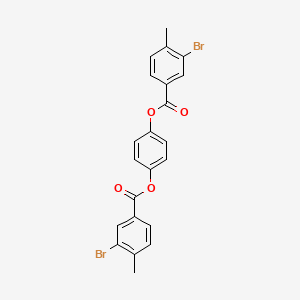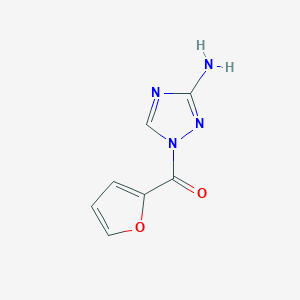
(5Z)-2-imino-5-(1H-indol-3-ylmethylidene)-1-methylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound features an indole moiety, which is a prevalent structure in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of indole-3-carboxaldehyde with appropriate hydrazides under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with an indole ring.
Uniqueness
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific structure, which combines an indole moiety with an imidazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H12N4O |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-amino-5-[(E)-indol-3-ylidenemethyl]-1-methylimidazol-4-ol |
InChI |
InChI=1S/C13H12N4O/c1-17-11(12(18)16-13(17)14)6-8-7-15-10-5-3-2-4-9(8)10/h2-7,18H,1H3,(H2,14,16)/b8-6- |
Clé InChI |
DOXBWXKGIMEZIZ-VURMDHGXSA-N |
SMILES isomérique |
CN1C(=C(N=C1N)O)/C=C\2/C=NC3=CC=CC=C32 |
SMILES canonique |
CN1C(=C(N=C1N)O)C=C2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10888127.png)

![3-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B10888140.png)
![1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B10888144.png)


![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10888161.png)

![(3,5-Dimethoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10888168.png)
![3-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10888170.png)

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10888196.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10888197.png)
![3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B10888202.png)
